Cas no 1379445-11-0 ((1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol)
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, α-(aminomethyl)-2-methoxy-, (αS)-
- (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
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- MDL: MFCD20719827
- Inchi: 1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m1/s1
- InChI Key: ILFKFOKAPPGUOP-MRVPVSSYSA-N
- SMILES: [C@@H](C1C=CC=CC=1OC)(O)CN
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-309042-0.05g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 0.05g |
$212.0 | 2023-09-05 | |
| Enamine | EN300-309042-0.1g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 0.1g |
$317.0 | 2023-09-05 | |
| Enamine | EN300-309042-0.25g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 0.25g |
$452.0 | 2023-09-05 | |
| Enamine | EN300-309042-0.5g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 0.5g |
$713.0 | 2023-09-05 | |
| Enamine | EN300-309042-1.0g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-309042-2.5g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 2.5g |
$1791.0 | 2023-09-05 | |
| Enamine | EN300-309042-5.0g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 5.0g |
$2650.0 | 2023-02-26 | |
| Enamine | EN300-309042-10.0g |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95% | 10.0g |
$3929.0 | 2023-02-26 | |
| Chemenu | CM435391-250mg |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95%+ | 250mg |
$504 | 2023-02-26 | |
| Chemenu | CM435391-500mg |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol |
1379445-11-0 | 95%+ | 500mg |
$778 | 2023-02-26 |
(1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol
(1S)-2-Amino-1-(2-Methoxyphenyl)ethan-1-ol (CAS No. 1379445-11-0): An Overview of Its Properties, Applications, and Recent Research
(1S)-2-Amino-1-(2-methoxyphenyl)ethan-1-ol (CAS No. 1379445-11-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound, also known as (S)-α-amino-β-methoxyphenethyl alcohol, is a member of the amino alcohol class and is characterized by its asymmetric carbon center, which imparts chirality and influences its biological properties.
The chemical structure of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol consists of an amino group (-NH2) and a methoxyphenyl group (-OCH3-C6H4) attached to a chiral carbon atom. The presence of the methoxy group on the phenyl ring contributes to the compound's lipophilicity and can affect its interactions with biological targets. The amino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
In recent years, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. One notable area of research is its role as a modulator of ion channels and receptors involved in neurotransmission. For instance, studies have shown that this compound can interact with GABA receptors, which are important for regulating neuronal excitability and are implicated in conditions such as epilepsy and anxiety disorders.
Another area of interest is the use of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol as a lead compound for the development of new drugs targeting neurodegenerative diseases. Research has indicated that this compound can cross the blood-brain barrier (BBB), making it a promising candidate for central nervous system (CNS) disorders. Its ability to modulate specific ion channels and receptors in the brain could potentially provide neuroprotective effects and improve cognitive function.
The synthesis of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has been optimized using various chiral catalytic methods to ensure high enantiomeric purity. One common approach involves asymmetric hydrogenation reactions using chiral catalysts such as ruthenium or iridium complexes. These methods have been refined to achieve high yields and stereoselectivity, making the large-scale production of this compound feasible for pharmaceutical applications.
In addition to its potential therapeutic uses, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol has also been investigated for its role in chemical biology studies. Its ability to selectively bind to specific protein targets makes it a valuable tool for probing cellular pathways and understanding disease mechanisms. For example, it has been used in high-throughput screening assays to identify novel protein-protein interactions and to study the effects of small molecules on cellular signaling cascades.
The safety profile of (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol is an important consideration for its development as a therapeutic agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (1S)-2-amino-1-(2-methoxyphenyl)ethan-1-ol (CAS No. 1379445-11-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new drugs targeting neurological disorders and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.
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